molecular formula C5H11ClN2O3 B1338717 Methyl 2-(2-aminoacetamido)acetate hydrochloride CAS No. 2776-60-5

Methyl 2-(2-aminoacetamido)acetate hydrochloride

Cat. No. B1338717
CAS RN: 2776-60-5
M. Wt: 182.6 g/mol
InChI Key: RZOAGVGJBLVHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(2-aminoacetamido)acetate hydrochloride” is also known as “H-Gly-Gly-OMe·HCl”, “Glycylglycine methyl ester hydrochloride”, and has the CAS number 2776-60-5 . It is a compound with the molecular formula C5H11ClN2O3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H10N2O3.ClH/c1-10-5(9)3-7-4(8)2-6;/h2-3,6H2,1H3,(H,7,8);1H . The canonical SMILES representation is COC(=O)CNC(=O)CN.Cl . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “Methyl 2-(2-aminoacetamido)acetate hydrochloride” is 182.60 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 4 rotatable bonds .

Scientific Research Applications

Reaction with Enamino Diketones

Methyl 2-(2-aminoacetamido)acetate hydrochloride reacts with enamino diketones to produce cyclic dienediamines, which upon heating in dilute hydrochloric acid, convert to specific coumarinone hydrochlorides. This illustrates its role in synthesizing complex heterocyclic structures that have potential applications in medicinal chemistry (Shanazarov et al., 1987).

Synthesis of Partially O-Methylated N-Methylglucosamines

In the synthesis of partially O-methylated N-methylglucosamines, Methyl 2-(2-aminoacetamido)acetate hydrochloride is used as a precursor, demonstrating its utility in generating key intermediates for mass fragmentographic analysis. This process is crucial for the specific analysis of methylated aminosugar derivatives, highlighting its importance in biochemical and analytical applications (Tai et al., 1975).

Aminosugar Linkages in Glycolipids

The compound plays a role in the gas chromatography-mass spectrometric identification of partially methylated aminosugars, which is critical for analyzing aminosugar linkages in glycolipids. This method's success in identifying the structure of specific glycolipids in rabbit erythrocytes and equine spleen underscores its significance in biochemistry and molecular biology (Stellner et al., 1973).

Synthesis and Characterization of Related Compounds

The synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide from similar precursors reveal the compound's versatility in organic synthesis. This research provides insights into the acetylation, esterification, and ester interchange steps, which are foundational for synthesizing a wide range of organic compounds (Zhong-cheng & Shu Wan-yin, 2002).

Hydrolysis Mechanisms

Studies on the hydrolysis mechanisms of esters and amides under acidic conditions, including compounds related to Methyl 2-(2-aminoacetamido)acetate hydrochloride, deepen our understanding of chemical reactions at the molecular level. This knowledge is crucial for designing efficient synthetic routes and understanding biological metabolism (Hori et al., 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

methyl 2-[(2-aminoacetyl)amino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3.ClH/c1-10-5(9)3-7-4(8)2-6;/h2-3,6H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOAGVGJBLVHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10515690
Record name Methyl glycylglycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-aminoacetamido)acetate hydrochloride

CAS RN

2776-60-5
Record name Methyl glycylglycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(2-aminoacetamido)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.